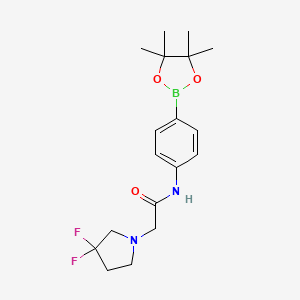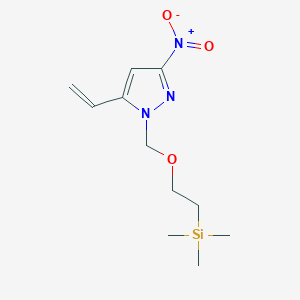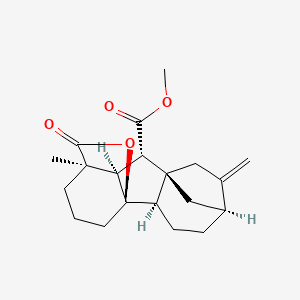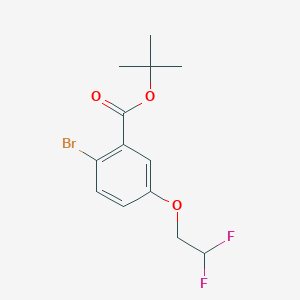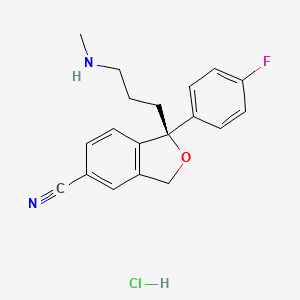
(S)-N-Desmethyl Citalopram Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Desmethyl Citalopram Hydrochloride is a derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression. This compound is specifically the S-enantiomer of N-desmethyl citalopram, which means it is one of the two mirror-image forms of the molecule. The S-enantiomer is known for its higher potency and efficacy in inhibiting serotonin reuptake compared to its R-enantiomer counterpart .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Desmethyl Citalopram Hydrochloride typically involves the chiral separation of racemic citalopram followed by demethylation. One common method for chiral separation is high-performance liquid chromatography (HPLC) using chiral stationary phases . The demethylation process can be achieved using various reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chiral separation techniques followed by chemical demethylation. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-Desmethyl Citalopram Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
(S)-N-Desmethyl Citalopram Hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-N-Desmethyl Citalopram Hydrochloride is related to its ability to inhibit the reuptake of serotonin in the central nervous system. It binds to the serotonin transporter (SERT), preventing the reabsorption of serotonin into presynaptic neurons. This leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . The compound’s high selectivity for SERT over other neurotransmitter transporters contributes to its efficacy and reduced side effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Citalopram: The parent compound, a racemic mixture of S- and R-enantiomers.
Escitalopram: The pure S-enantiomer of citalopram, known for its higher potency and efficacy.
Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Uniqueness
(S)-N-Desmethyl Citalopram Hydrochloride is unique due to its specific enantiomeric form, which provides higher selectivity and potency in inhibiting serotonin reuptake compared to the racemic mixture or the R-enantiomer . This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H20ClFN2O |
|---|---|
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/t19-;/m0./s1 |
Clé InChI |
DYIZNULSIBGJPJ-FYZYNONXSA-N |
SMILES isomérique |
CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
SMILES canonique |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)
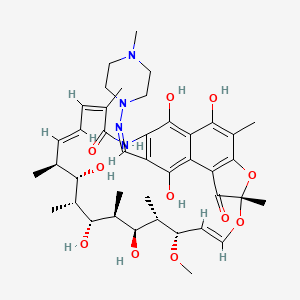
![1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)
![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)


